1-[5-Chloro-2-(cyclopropylmethoxy)phenyl]ethan-1-ol
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Overview
Description
1-[5-Chloro-2-(cyclopropylmethoxy)phenyl]ethan-1-ol is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a cyclopropylmethoxy group, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Chloro-2-(cyclopropylmethoxy)phenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-hydroxybenzaldehyde and cyclopropylmethanol.
Formation of Intermediate: The first step involves the protection of the hydroxyl group of 5-chloro-2-hydroxybenzaldehyde using a suitable protecting group, followed by the reaction with cyclopropylmethanol to form an intermediate.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-Chloro-2-(cyclopropylmethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[5-Chloro-2-(cyclopropylmethoxy)phenyl]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-(cyclopropylmethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[5-Chloro-2-(cyclopropylmethoxy)phenyl]ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-[5-Chloro-2-(cyclopropylmethoxy)phenyl]ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
1-[5-Chloro-2-(cyclopropylmethoxy)phenyl]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[5-chloro-2-(cyclopropylmethoxy)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8(14)11-6-10(13)4-5-12(11)15-7-9-2-3-9/h4-6,8-9,14H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVPAMHZTNWHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OCC2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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